molecular formula C6H11O9P B1230565 2-Keto-3-deoxy-6-phosphogluconate CAS No. 27244-54-8

2-Keto-3-deoxy-6-phosphogluconate

Cat. No. B1230565
CAS RN: 27244-54-8
M. Wt: 258.12 g/mol
InChI Key: OVPRPPOVAXRCED-WVZVXSGGSA-N
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Description

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate of the Entner-Doudoroff (ED) pathway for sugar degradation and of sugar acid and sugar polymer breakdown in many organisms . It is also known as a signal for carbon catabolite repression of phenylacetic acid metabolism in Pseudomonas putida KT2440 .


Synthesis Analysis

The enzymatic synthesis of KDPG involves the dehydration of 6-phosphogluconate (6PG) using the 6PG dehydratase/Entner-Doudoroff dehydratase (EDD) from Caulobacter crescentus . The enzyme is recombinantly produced in Escherichia coli, purified to apparent homogeneity in a simple one-step procedure using nickel ion affinity chromatography .


Molecular Structure Analysis

The crystal structure of KDPG aldolase from Pseudomonas putida has been refined to a crystallographic residual R = 17.1% (R (free) = 21.4%) . The structure of KDPG aldolase at 2.8 Angstroms resolution has been reported .


Chemical Reactions Analysis

KDPG is a key enzyme in the Entner-Doudoroff pathway which catalyzes the cleavage of KDPG via a class I Schiff-base mechanism . The Entner–Doudoroff pathway uses the unique enzymes 6-phosphogluconate dehydratase aldolase and 2-keto-deoxy-6-phosphogluconate (KDPG) aldolase to catabolize glucose to pyruvate .

Scientific Research Applications

Bacteriostatic Properties

Research has shown that the accumulation of KDPG, a key intermediate in the Entner-Doudoroff pathway, can inhibit the growth of bacteria. In Escherichia coli, an increase in intracellular KDPG concentration was correlated with a significant decrease in growth, resulting in bacteriostasis rather than bactericidal effects. This finding suggests potential applications in controlling bacterial growth and studying bacterial metabolic pathways (Fuhrman et al., 1998).

Enzymatic Behavior and Specificity

Studies on the enzyme 2-keto-3-deoxy-6-phosphogluconic aldolase have revealed insights into its mechanism of action. The enzyme's reversibility and its reaction characteristics have been established, providing valuable information for understanding its role in metabolic processes (Meloche & Wood, 1964). Additionally, the specificity and structural aspects of this enzyme have been extensively studied, which is crucial for understanding its function in various biochemical pathways (Wood, 1972).

Structural Analysis

Detailed structural analyses of KDPG aldolase have been conducted, including studies at high resolution. These investigations provide a deeper understanding of the enzyme's molecular structure and active site configuration, which is essential for designing inhibitors or modulators of its activity (Mavridis et al., 1978).

Enzymatic Synthesis

The enzymatic synthesis of KDPG has been reported, which is significant for metabolic studies and biotechnological applications. For example, the efficient biocatalytic production of KDPG using the 6PG dehydratase from Caulobacter crescentus has been demonstrated, highlighting its potential in synthesizing key metabolic intermediates (Krevet et al., 2020).

Biochemical and Biophysical Research

KDPG aldolase has also been studied for its bifunctional properties, such as its activity towards 2-keto-4-hydroxy glutarate cleavage. This expands our understanding of the enzyme's versatility and potential applications in various biochemical pathways (Taha & Deits, 1994).

Metabolic Pathway Analysis

Research has also focused on the detection and analysis of metabolites in the Entner-Doudoroff pathway, where KDPG is a major intermediate. Techniques like HPLC with pulsed amperometry have been employed for this purpose, aiding in the study of pathway enzymes and their kinetics (Taha & Deits, 1994).

Mechanism of Action

In vivo, KDPG aldolase catalyzes the reversible, stereospecific retro-aldol cleavage of KDPG to pyruvate and D-glyceraldehyde-3-phosphate . The enzyme is a lysine-dependent (Class I) aldolase that functions through the intermediacy of a Schiff base .

Future Directions

The availability of metabolic intermediates like KDPG is a prerequisite in many fields ranging from basic research, to biotechnological and biomedical applications as well as diagnostics . Future research may focus on improving the efficiency of KDPG synthesis and exploring its role in various metabolic pathways .

properties

IUPAC Name

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRPPOVAXRCED-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-3-deoxy-6-phosphogluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Keto-3-deoxy-6-phosphogluconate

CAS RN

27244-54-8
Record name 2-keto-3-Deoxy-6-phospho-D-gluconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27244-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-3-deoxy-6-phosphogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Keto-3-deoxy-6-phosphogluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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